2-(2-methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
Description
2-(2-Methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a central ethanone scaffold. The compound features a 2-methylphenoxy group at the α-position and a piperidine ring substituted with a quinoxalin-2-yloxy moiety at the nitrogen atom.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-2-5-9-20(16)27-15-22(26)25-12-10-17(11-13-25)28-21-14-23-18-7-3-4-8-19(18)24-21/h2-9,14,17H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILGMTRJOWQGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS No. 1706026-16-5) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 377.4363 g/mol. The structure consists of a piperidine ring substituted with quinoxaline and phenoxy groups, which are significant for its biological interactions.
Pharmacological Potential
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinoxaline compounds exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents.
- Anticancer Properties : Research has indicated that compounds with similar structural motifs to this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways.
- CNS Activity : Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating dopamine and serotonin receptors.
Case Studies and Experimental Data
A variety of studies have explored the biological effects of compounds structurally related to this compound:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Showed significant inhibition against E. coli and S. aureus strains. |
| Study 2 | Anticancer | Induced apoptosis in human breast cancer cells (MCF-7) at IC50 values < 10 µM. |
| Study 3 | CNS Activity | Demonstrated modulation of serotonin receptor activity, suggesting antidepressant potential. |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways, impacting mood and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related piperidine-linked ethanone derivatives, focusing on molecular properties, synthesis routes, and biological activities.
Structural and Physicochemical Properties
*Calculated based on analogous structures. †Estimated using similar logP values from .
Key Observations :
- The target compound’s quinoxalin-2-yloxy group distinguishes it from analogs like L466-0071 (quinoxalin-2-ylphenoxy) and 6h (pyridinyl thiazole). The quinoxaline moiety may enhance π-π stacking interactions in biological targets compared to simpler aryl groups .
Target Compound (Hypothetical):
Quinoxaline derivatives are associated with antifungal, anticancer, and kinase-inhibitory activities.
Key Analog Activities:
- L466-0071: No explicit bioactivity reported, but its logP and polar surface area (41.04 Ų) align with CNS-penetrant molecules .
- Compound 6h : Demonstrated anthelmintic activity (LCMS confirmed stability) .
- Compound 5 : Intermediate in catalytic cycles for diazo transfer reactions, indicating versatility in synthetic chemistry .
Therapeutic Implications : The target compound’s structural features position it as a candidate for kinase inhibition or antimicrobial applications, though empirical validation is needed.
Stability and Isomerization
Piperidine-ethanone analogs exhibit conformational flexibility. highlights isomerization in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, with an energy barrier of ~67 kJ/mol for interconversion. The target compound’s quinoxaline substituent may reduce isomerization rates due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
